Cas no 1598086-01-1 (5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde)

5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1598086-01-1
- 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde
- EN300-725508
- 2-Thiophenecarboxaldehyde, 5-(3-hydroxy-3-methyl-1-piperidinyl)-
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- Inchi: 1S/C11H15NO2S/c1-11(14)5-2-6-12(8-11)10-4-3-9(7-13)15-10/h3-4,7,14H,2,5-6,8H2,1H3
- InChI Key: HDJDICRHCZNAMZ-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1N1CCCC(C)(C1)O
Computed Properties
- Exact Mass: 225.08234989g/mol
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.8Ų
- XLogP3: 1.9
Experimental Properties
- Density: 1.263±0.06 g/cm3(Predicted)
- Boiling Point: 408.5±45.0 °C(Predicted)
- pka: 14.76±0.20(Predicted)
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725508-1.0g |
5-(3-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
1598086-01-1 | 1g |
$0.0 | 2023-06-07 |
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde Related Literature
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Introduction to 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde (CAS No. 1598086-01-1)
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile applications. This compound, identified by the CAS number 1598086-01-1, has garnered attention due to its potential in drug development and synthetic chemistry. The presence of both thiophene and piperidine moieties in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
The compound’s structure consists of a thiophene ring substituted with an aldehyde group at the 2-position and a piperidine ring linked through a hydroxymethyl group at the 3-position. This configuration allows for diverse chemical modifications, enabling researchers to explore various synthetic pathways. The aldehyde functionality, in particular, serves as a reactive site for further derivatization, making it instrumental in constructing more elaborate pharmacophores.
In recent years, there has been a growing interest in thiophene derivatives due to their prevalence in biologically active compounds. Thiophenes are known for their role in antimicrobial, antifungal, and anti-inflammatory agents, among others. The incorporation of a piperidine moiety enhances the compound’s solubility and metabolic stability, which are critical factors in drug design. This combination of features makes 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the utility of this compound in the synthesis of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. The aldehyde group can be readily converted into other functional groups such as amides or esters, allowing for the creation of libraries of compounds with tailored biological activities. Additionally, the hydroxymethyl group provides a site for etherification or sulfation, further expanding its synthetic potential.
The piperidine ring is particularly noteworthy for its role in enhancing bioavailability and reducing toxicity. Piperidine derivatives are commonly found in approved drugs due to their favorable pharmacokinetic profiles. By integrating this moiety into the thiophene core, researchers can develop molecules that exhibit improved pharmacological properties. This has led to increased interest in exploring analogs of 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde as potential therapeutic agents.
Advances in computational chemistry have also facilitated the design of novel derivatives of this compound. Molecular modeling techniques allow researchers to predict the binding affinity and interaction patterns of various modifications, enabling rational drug design. These computational tools have been instrumental in identifying lead compounds that can be further optimized through experimental synthesis.
The synthesis of 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves multi-step organic reactions that highlight the compound’s complexity. Key steps include the formation of the thiophene ring followed by functionalization at the 2-position with an aldehyde group. Subsequent attachment of the piperidine moiety via a hydroxymethyl linker requires careful control of reaction conditions to ensure high yield and purity. These synthetic strategies underscore the compound’s importance as a building block in pharmaceutical research.
In conclusion, 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde (CAS No. 1598086-01-1) represents a fascinating compound with significant potential in drug discovery and synthetic chemistry. Its unique structural features, including the presence of both thiophene and piperidine moieties, make it a versatile intermediate for developing novel therapeutic agents. The growing body of research on thiophene derivatives continues to underscore their importance in medicinal chemistry, positioning this compound as a valuable asset in ongoing pharmacological investigations.
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